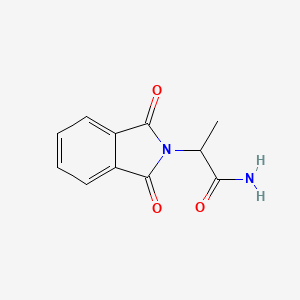

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a phthalimide-derived compound featuring a propanamide side chain. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol . This compound has shown promise in antibacterial and anticancer research, though its exact mechanisms remain under investigation .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZIVMMUSPJIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963736 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-57-7 | |

| Record name | N-Phthaloyl-dl-analylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the reaction of phthalic anhydride with alanine or its derivatives under specific conditions. One common method is to react phthalic anhydride with alanine in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exhibit cytotoxic effects against various cancer cell lines. The isoindole structure is known for its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies have shown promising results in the inhibition of tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects. It has been suggested that the dioxoisoindole moiety can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

- Neurological Research : There is emerging interest in the neuroprotective properties of isoindole derivatives. Preliminary studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treatments of neurodegenerative diseases such as Alzheimer's .

Biochemical Applications

- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural analogs have been shown to inhibit specific enzymes involved in metabolic pathways, which can be critical for developing new drugs targeting metabolic disorders .

- Bioassays : Due to its unique chemical structure, this compound serves as a reference compound in various bioassays designed to evaluate the biological activity of new synthetic derivatives .

Material Science Applications

- Polymer Chemistry : The compound's reactivity can be harnessed in polymer chemistry for the synthesis of novel materials. Its functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations in Amide Chain Length

Key Insight : Chain length modulates logP values and pharmacokinetics. Longer chains (e.g., butyramide) enhance lipophilicity but may reduce aqueous solubility .

Substituent Modifications and Heterocyclic Additions

Key Insight : Substituents like thiazole or benzothiazole enhance interactions with biological targets (e.g., kinases, viral proteases), while aromatic esters improve binding affinity .

Halogenation and Electron-Withdrawing Groups

Key Insight : Halogenation (e.g., iodine) and electron-withdrawing groups (e.g., CF₃) improve inhibitory potency and selectivity for enzymes like CK2 .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-(Dioxoisoindol-2-yl)acetamide | 2-(Dioxoisoindol-2-yl)butyramide |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.21 | 204.18 | 232.23 |

| logP | 1.2–1.5 | 0.8–1.0 | 2.0–2.3 |

| Solubility (mg/mL) | ~10 (DMSO) | ~15 (DMSO) | ~5 (DMSO) |

| Metabolic Stability | Moderate | High | Low |

Key Insight : Increased chain length correlates with higher logP and lower solubility , necessitating formulation adjustments for drug delivery .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 218.21 g/mol. Its structure includes a dioxoisoindole moiety which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds related to isoindole derivatives exhibit anticancer properties. For instance, research has shown that isoindole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. One study highlighted the compound's inhibitory effect on certain proteases and kinases, suggesting potential applications in treating diseases where these enzymes are dysregulated. The binding affinity of the compound to these enzymes indicates a promising avenue for drug development .

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects associated with isoindole derivatives. These compounds may help mitigate neurodegenerative processes through antioxidant mechanisms and by modulating neurotransmitter systems. For example, certain derivatives have shown potential in protecting neuronal cells from oxidative damage .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell proliferation in a dose-dependent manner |

| Study 2 | Assessed enzyme inhibition properties | Identified strong inhibition against specific kinases involved in cancer progression |

| Study 3 | Explored neuroprotective effects | Demonstrated reduction in oxidative stress markers in neuronal cultures |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzyme Modulation : Inhibition of key enzymes involved in tumor growth and survival.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its derivatives?

- Methodological Answer : The core phthalimide moiety is typically synthesized via condensation reactions. For derivatives, the propanamide side chain is functionalized using nucleophilic substitution or coupling reactions. For example, in related compounds, halogenated intermediates (e.g., 6-bromohexyl phthalimide) are reacted with sulfonate or sulfonamide groups under reflux conditions in ethanol or DMF, followed by crystallization and vacuum drying . Microwave-assisted synthesis has been shown to improve yields (e.g., from 50% to 88% in sulfonamide derivatives) by enhancing reaction kinetics .

Q. How is the purity and structural integrity of this compound confirmed during synthesis?

- Methodological Answer : Characterization relies on 1H NMR for verifying proton environments (e.g., aromatic protons in the phthalimide ring at δ 7.8–8.0 ppm) and LCMS/ESI for molecular ion confirmation. For example, sodium 6-(phthalimido)hexanesulfonate showed an [M−Na]⁻ peak at m/z 354.1 . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% for C, H, N).

Q. What in vitro models are suitable for initial biological screening of this compound?

- Methodological Answer : Anticonvulsant activity is evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models . For anticancer potential, cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are performed, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How do structural modifications to the propanamide side chain influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

-

Electron-withdrawing groups (e.g., nitro, chloro) enhance anticonvulsant activity by increasing membrane permeability .

-

Heterocyclic extensions (e.g., benzothiazole in 3-(phthalimido)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]propanamide) improve binding to kinase targets via π-π stacking and hydrogen bonding .

-

Hydrophobic substituents (e.g., tert-butyl in N-(tert-butyl) derivatives) increase metabolic stability .

Modification Bioactivity Trend Example Reference Nitro group ↑ Anticonvulsant Benzothiazole ↑ Anticancer Sulfonamide ↑ Enzyme inhibition

Q. What analytical strategies resolve stability issues under physiological conditions?

- Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) are conducted at 37°C. Degradation products are identified via LC-QTOF-MS and compared to synthetic standards. For example, oxidation of the phthalimide ring to quinone derivatives occurs in acidic conditions, requiring formulation with antioxidants like ascorbic acid .

Q. How can protein-binding interactions be analyzed for this compound?

- Methodological Answer : Multi-spectroscopic approaches include:

- Fluorescence quenching to calculate binding constants (e.g., Kₐ = 1.2 × 10⁴ M⁻¹ for bovine serum albumin interactions) .

- Circular dichroism (CD) to monitor conformational changes in proteins.

- Molecular docking (AutoDock Vina) to predict binding modes, with validation via site-directed mutagenesis of key residues (e.g., Trp-214 in BSA) .

Q. How do researchers address discrepancies in bioactivity data across studies?

- Methodological Answer : Contradictions arise from variations in assay protocols (e.g., serum concentration in cell culture) or animal models. Mitigation strategies include:

- Standardized protocols : Adherence to OECD guidelines for toxicity testing.

- Meta-analysis : Pooling data from studies with comparable endpoints (e.g., ED₅₀ values in anticonvulsant assays) .

- Counter-screening : Testing inactive analogs to rule off-target effects .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields in multi-step syntheses?

- Answer :

- Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields in sulfonamide coupling .

- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances interfacial reactions in biphasic systems .

- Column chromatography with gradient elution (hexane/ethyl acetate → methanol) separates regioisomers in phthalimide derivatives .

Q. How is enantiomeric purity achieved and validated in chiral derivatives?

- Answer :

- Chiral HPLC (Chiralpak AD-H column) with UV detection resolves enantiomers (e.g., R and S forms of 3-(indol-3-yl)propanamide) .

- Asymmetric synthesis using Evans’ oxazolidinone auxiliaries ensures >98% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.